molecular formula C21H24N4O4 B2900483 N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 880811-36-9

N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Numéro de catalogue B2900483
Numéro CAS: 880811-36-9
Poids moléculaire: 396.447
Clé InChI: PMUXLDIVXOMOBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide, also known as DOB, is a synthetic drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1967 and has since gained popularity among researchers for its potential scientific applications. DOB is a potent hallucinogen that acts on the central nervous system, producing profound alterations in perception, mood, and thought.

Mécanisme D'action

The exact mechanism of action of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is not fully understood, but it is believed to act primarily as a partial agonist at serotonin 2A receptors (5-HT2A). Activation of 5-HT2A receptors is thought to be responsible for the hallucinogenic effects of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide. N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide may also affect other neurotransmitter systems, including dopamine and norepinephrine, which could contribute to its behavioral effects.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide produces a wide range of biochemical and physiological effects, including alterations in heart rate, blood pressure, body temperature, and respiration. It also produces changes in brain activity, including increased activity in the prefrontal cortex, visual cortex, and limbic system. N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which could contribute to its behavioral effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide in lab experiments is its potency and selectivity for 5-HT2A receptors, which allows for precise pharmacological manipulation of this receptor subtype. Additionally, N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has a long duration of action, which can be useful for studying the long-term effects of hallucinogens on behavior and brain function. However, one limitation of using N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide in lab experiments is its potential for producing adverse effects, including anxiety, paranoia, and psychosis. Researchers must take precautions to ensure the safety of subjects and minimize the risk of adverse effects.

Orientations Futures

Future research on N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide could focus on elucidating the neural mechanisms underlying its effects on behavior and brain function. Additionally, studies could investigate the potential therapeutic applications of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide, particularly in the treatment of psychiatric disorders such as depression and anxiety. Research could also explore the use of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide as a tool for studying the neural basis of consciousness and the relationship between brain activity and subjective experience. Finally, future studies could investigate the potential risks and benefits of using N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide in clinical settings, including its safety and efficacy as a therapeutic agent.

Méthodes De Synthèse

The synthesis of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves the reaction of 3,5-dimethoxyphenylacetonitrile with benzotriazole in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with hexanoyl chloride to produce N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide. The synthesis of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is relatively straightforward, and the yield can be optimized by adjusting the reaction conditions.

Applications De Recherche Scientifique

N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has been used extensively in scientific research to study the effects of hallucinogens on the brain and behavior. It has been shown to produce profound alterations in perception, mood, and thought, making it a useful tool for studying the neural basis of consciousness. N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has also been used to study the effects of hallucinogens on animal behavior, including locomotion, exploration, and social interactions. Additionally, N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has been used in pharmacological studies to investigate the role of serotonin receptors in the mechanism of action of hallucinogens.

Propriétés

IUPAC Name

N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-28-16-12-15(13-17(14-16)29-2)22-20(26)10-4-3-7-11-25-21(27)18-8-5-6-9-19(18)23-24-25/h5-6,8-9,12-14H,3-4,7,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUXLDIVXOMOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.